molecular formula C18H14N2O6 B2446743 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895829-81-9

2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2446743
CAS No.: 895829-81-9
M. Wt: 354.318
InChI Key: GWUBUKBNRGBOBP-UHFFFAOYSA-N
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Description

2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the oxazepine family. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core with various substituents, including a nitrophenyl group. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar compounds to 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione include other benzo[f][1,4]oxazepine derivatives and imidazo[2,1-b]thiazole derivatives . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione (CAS Number: 895829-81-9) is a member of the oxazepine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent, as well as its antimicrobial properties.

  • Molecular Formula : C₁₈H₁₄N₂O₆
  • Molecular Weight : 354.3 g/mol

Anticancer Activity

Research indicates that compounds within the oxazepine class exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results in inhibiting cell proliferation in solid tumors.

Case Study Findings :

  • In vitro studies demonstrated that the compound induces apoptosis in cancer cells by modulating pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α. The extent of cytotoxicity was observed to vary depending on the cancer cell type utilized in the assays .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its effect on cytokine release.

Key Results :

  • The compound displayed a dose-dependent reduction in the secretion of IL-6 and TNF-α in cultured immune cells, suggesting its role as a modulator of inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of oxazepine derivatives has been explored, with varying degrees of success.

Observations :

  • Limited antimicrobial activity was reported against certain bacterial strains. The synthesized derivatives, including the one in focus, showed effectiveness against specific pathogens, although the activity was not uniformly strong across all tested strains .

Comparative Biological Activity Table

Activity Type Effectiveness Notes
AnticancerHighInduces apoptosis; varies by cancer type
Anti-inflammatoryModerateReduces IL-6 and TNF-α secretion
AntimicrobialLimitedEffective against select bacterial strains

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may involve:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been identified as CDK inhibitors, which play a crucial role in cell cycle regulation and apoptosis.
  • Cytokine Modulation : The ability to alter cytokine levels suggests a mechanism that could be leveraged for therapeutic interventions in inflammatory diseases.

Properties

IUPAC Name

2-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-4-2-3-5-16(14)26-11)10-15(21)12-6-8-13(9-7-12)20(24)25/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUBUKBNRGBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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